molecular formula C15H16O2 B12971414 (3-Methoxy-5-methylphenyl)(phenyl)methanol

(3-Methoxy-5-methylphenyl)(phenyl)methanol

Cat. No.: B12971414
M. Wt: 228.29 g/mol
InChI Key: RWBOACWLHGKQCL-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of methanol where the hydrogen atom is replaced by a (3-methoxy-5-methylphenyl) group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-methylphenyl)(phenyl)methanol typically involves the reaction of (3-methoxy-5-methylphenyl)magnesium bromide with benzaldehyde . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-methylphenyl)(phenyl)methanol undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: (3-Methoxy-5-methylphenyl)(phenyl)ketone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-methylphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-5-methylphenyl)(phenyl)methanol is unique due to the presence of both the (3-methoxy-5-methylphenyl) and phenyl groups.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3-methoxy-5-methylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O2/c1-11-8-13(10-14(9-11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3

InChI Key

RWBOACWLHGKQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C2=CC=CC=C2)O

Origin of Product

United States

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